Succinic acid (tromethamine)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

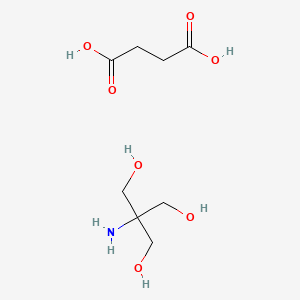

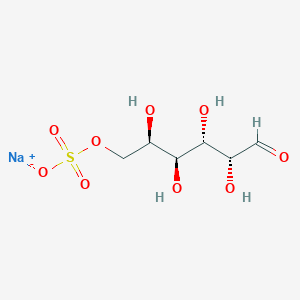

Succinic acid (tromethamine) is a compound that combines succinic acid, a dicarboxylic acid, with tromethamine, an organic amine. Succinic acid, also known as butanedioic acid, is a colorless crystalline solid with the chemical formula C4H6O4. It is widely distributed in nature and plays a significant role in intermediary metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

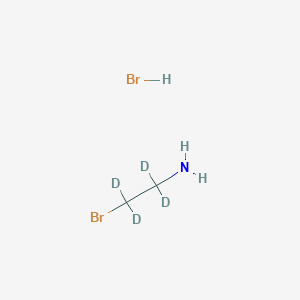

Succinic acid can be synthesized through several chemical methods, including the catalytic hydrogenation of maleic acid or its anhydride. Another method involves the electroreduction of maleic acid or paraffin oxidation . Tromethamine is typically synthesized by the reaction of formaldehyde with ammonia, followed by hydrogenation .

Industrial Production Methods

Industrial production of succinic acid often involves microbial fermentation using renewable feedstocks. Microorganisms such as Actinobacillus succinogenes and Escherichia coli are engineered to produce succinic acid from glucose or other carbon sources . Tromethamine is produced on an industrial scale through chemical synthesis, involving the reaction of formaldehyde with ammonia .

Chemical Reactions Analysis

Types of Reactions

Succinic acid undergoes various chemical reactions, including:

Oxidation: Succinic acid can be oxidized to fumaric acid.

Reduction: It can be reduced to butanediol.

Substitution: Succinic acid can react with alcohols to form esters.

Dehydration: It can be dehydrated to form succinic anhydride

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Alcohols in the presence of acid catalysts.

Dehydration: Heating in the presence of dehydrating agents like phosphorus pentoxide

Major Products

Fumaric acid: from oxidation.

Butanediol: from reduction.

Esters: from substitution reactions.

Succinic anhydride: from dehydration

Scientific Research Applications

Succinic acid (tromethamine) has a wide range of applications in scientific research:

Chemistry: Used as a precursor for various industrial chemicals and as a reagent in organic synthesis.

Biology: Plays a role in the tricarboxylic acid cycle and is used in studies related to cellular metabolism.

Medicine: Succinic acid is used in drug formulations, while tromethamine is used to correct metabolic acidosis and as a buffer in biological systems

Industry: Employed in the production of biodegradable plastics, food additives, and cosmetics

Mechanism of Action

Succinic acid acts as an intermediate in the tricarboxylic acid cycle, contributing to the production of ATP through oxidative phosphorylation. It is converted to fumarate by the enzyme succinate dehydrogenase. Tromethamine acts as a proton acceptor, buffering metabolic and respiratory acids and limiting carbon dioxide generation .

Comparison with Similar Compounds

Similar Compounds

- Fumaric acid

- Malic acid

- Glutaric acid

- Adipic acid

Uniqueness

Succinic acid is unique due to its role as an intermediate in the tricarboxylic acid cycle and its ability to be produced through both chemical and biological methods. Tromethamine’s buffering capacity and its use in medical applications further distinguish this compound from other similar dicarboxylic acids .

Properties

Molecular Formula |

C8H17NO7 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid |

InChI |

InChI=1S/C4H11NO3.C4H6O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

NPUOAAGNARLFDN-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O |

Related CAS |

84540-64-7 85169-32-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)

![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)